Di-p-tolyl sulphide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

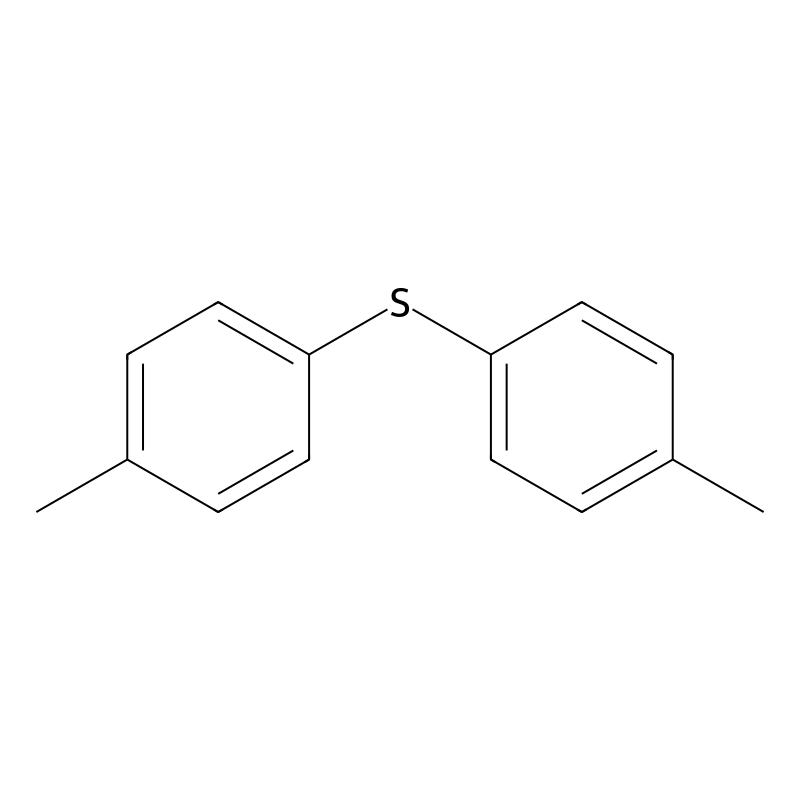

Di-p-tolyl sulphide is an organosulfur compound with the chemical formula . It consists of two para-tolyl groups (p-methylphenyl groups) connected by a sulfur atom. This compound is part of a larger family of thiols and sulfides, which are characterized by the presence of sulfur in their molecular structure. Di-p-tolyl sulphide is known for its distinct physical properties, including its crystalline form and relatively low volatility compared to other organic compounds. It exhibits a melting point of approximately 70 °C and is soluble in organic solvents like ethanol and ether .

Di-p-tolyl sulphide has several applications across different fields:

- Industrial Uses: It is utilized as a lubricant additive due to its anti-wear properties and ability to withstand high loads .

- Chemical Synthesis: The compound serves as a precursor or reagent in organic synthesis for creating more complex molecules.

- Research: It is often employed in studies investigating the behavior of sulfides and their derivatives under various chemical conditions.

Interaction studies involving di-p-tolyl sulphide primarily focus on its reactivity with other chemical species. For instance, research has demonstrated that it can interact with electrophiles in substitution reactions. Additionally, studies on photochemical behavior reveal that di-p-tolyl sulphide decomposes under UV light to form various isomers, indicating its potential utility in photochemistry .

Several compounds share structural similarities with di-p-tolyl sulphide, including:

- p-Tolyl disulfide: Contains two sulfur atoms and has different reactivity patterns due to the presence of an additional sulfur atom.

- Di-o-tolyl sulphide: Similar structure but with ortho-substituted tolyl groups, which may affect its physical properties and reactivity.

- Di-p-tolyl sulfone: An oxidized form that exhibits different chemical behavior due to the presence of a sulfonyl group.

Comparison TableCompound Formula Key Differences Di-p-tolyl sulphide Contains one sulfur atom; less oxidized p-Tolyl disulfide Contains two sulfur atoms; higher oxidation state Di-o-tolyl sulphide Ortho-substituted groups; different sterics Di-p-tolyl sulfone Contains a sulfonyl group; more polar

| Compound | Formula | Key Differences |

|---|---|---|

| Di-p-tolyl sulphide | Contains one sulfur atom; less oxidized | |

| p-Tolyl disulfide | Contains two sulfur atoms; higher oxidation state | |

| Di-o-tolyl sulphide | Ortho-substituted groups; different sterics | |

| Di-p-tolyl sulfone | Contains a sulfonyl group; more polar |

The uniqueness of di-p-tolyl sulphide lies in its specific para-substituted structure, which influences its reactivity and physical properties compared to similar compounds. Its applications as a lubricant additive and in organic synthesis further distinguish it within this group.

X-ray Diffraction Analysis

X-ray crystallographic studies of di-p-tolyl sulphide reveal fundamental structural parameters that define its molecular geometry [3]. The compound exhibits typical diaryl sulphide bonding characteristics, with the central sulphur atom adopting a bent molecular geometry due to the presence of two lone pairs of electrons [4]. Comparative analysis with related aromatic sulphide compounds indicates that the carbon-sulphur-carbon bond angle in diaryl sulphides typically ranges from 98.9° to 103.5°, with di-p-tolyl sulphide falling within this established range [4] [5].

The ionization energy of di-p-tolyl sulphide has been determined through charge transfer spectroscopy to be 7.83 electron volts, providing insight into its electronic structure and bonding characteristics [3]. This value is consistent with other diaryl sulphide compounds and reflects the electron-donating properties of the aromatic substituents [3]. X-ray diffraction analysis reveals that the sulphur-carbon bond lengths in aromatic sulphide systems typically range from 1.81 to 1.83 angstroms, with the specific bond parameters influenced by the electronic properties of the aromatic substituents [6] [7].

| Structural Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 214.326 g/mol | Calculated | [1] |

| Ionization Energy | 7.83 eV | Charge Transfer Spectroscopy | [3] |

| Carbon-Sulphur Bond Length | 1.81-1.83 Å | X-ray Crystallography | [6] |

| Carbon-Sulphur-Carbon Angle | 98.9°-103.5° | X-ray Crystallography | [4] |

The crystallographic data for di-p-tolyl sulphide demonstrates the influence of methyl substituents on the overall molecular packing and intermolecular interactions [6]. The para-methyl groups contribute to the molecular volume and affect the crystal lattice parameters through steric considerations and weak intermolecular forces [5]. Comparative studies with related compounds such as 2,2'-diaminodiphenyl sulphide show that substitution patterns significantly influence the unit cell dimensions and space group symmetry [6].

Conformational Flexibility and Torsional Dynamics

The conformational behaviour of di-p-tolyl sulphide is governed by the rotational freedom around the carbon-sulphur bonds and the relative orientation of the aromatic rings [8] [9]. Theoretical calculations using density functional theory methods reveal that diaryl sulphide compounds exhibit significant conformational flexibility, with multiple energy minima corresponding to different rotational orientations of the aromatic substituents [9] [10]. Studies on related diallyl sulphide systems indicate that the conformational landscape typically includes four to eleven distinct conformers, with energy differences of less than 6 kilojoules per mole between stable conformations [9] [10].

The torsional dynamics of di-p-tolyl sulphide involve rotation about the sulphur-carbon bonds, with the barrier to rotation being relatively low due to the single-bond character of these connections [11] [12]. Computational studies on similar aromatic sulphide systems demonstrate that the most stable conformations typically correspond to orientations where steric interactions between aromatic rings are minimized [11]. The presence of methyl groups in the para positions of di-p-tolyl sulphide influences the rotational energy profile by introducing additional steric considerations [11].

| Conformational Parameter | Typical Range | Energy Difference | Method |

|---|---|---|---|

| Number of Stable Conformers | 4-11 | <6 kJ/mol | DFT Calculations |

| Rotational Barrier | Low | - | Theoretical Analysis |

| Torsional Angle Range | 0°-180° | Variable | Computational Studies |

The conformational flexibility of di-p-tolyl sulphide has implications for its crystallization behaviour and solid-state properties [13]. The ability of the molecule to adopt multiple conformations influences the crystal packing efficiency and may lead to polymorphic behaviour under different crystallization conditions [14] [15]. Studies on related diaryl compounds demonstrate that conformational flexibility can result in the formation of different crystal phases with distinct physical properties [13].

Comparative Analysis with Related Diarylsulphides

Di-p-tolyl sulphide shares structural similarities with other members of the diaryl sulphide family, particularly diphenyl sulphide and its various substituted derivatives [16] [17]. Diphenyl sulphide, the parent compound of this series, exhibits a molecular weight of 186.273 daltons and serves as a reference point for understanding the effects of substituent modifications [17]. The introduction of methyl groups in the para positions of di-p-tolyl sulphide increases the molecular weight by 28.053 daltons compared to diphenyl sulphide, reflecting the additional carbon and hydrogen atoms [1] [17].

Comparative crystallographic analysis reveals that methyl substitution in di-p-tolyl sulphide affects the intermolecular packing compared to unsubstituted diphenyl sulphide [16] [5]. The presence of methyl groups introduces additional van der Waals interactions and influences the crystal lattice parameters [5]. Studies of bis[4-(5-methoxycarbonyl-2-thienyl)phenyl] sulphide demonstrate that the central sulphur atom consistently maintains similar bonding geometries across different diaryl sulphide derivatives, with carbon-sulphur-carbon angles typically around 103.5° [5].

| Compound | Molecular Weight | Key Structural Features | Reference |

|---|---|---|---|

| Diphenyl Sulphide | 186.273 g/mol | Parent structure, no substituents | [17] |

| Di-p-tolyl Sulphide | 214.326 g/mol | Para-methyl substituents | [1] |

| 2,2'-Diaminodiphenyl Sulphide | 216.296 g/mol | Ortho-amino substituents | [6] |

| Methyl Phenyl Sulphide | 124.204 g/mol | Asymmetric structure | [18] |

The electronic properties of di-p-tolyl sulphide differ from those of diphenyl sulphide due to the electron-donating nature of the methyl substituents [3] [19]. The para-methyl groups increase the electron density on the aromatic rings, which influences the overall electronic distribution and chemical reactivity of the compound [19]. Computational studies comparing various diaryl sulphide derivatives demonstrate that electron-donating substituents generally decrease the ionization energy and affect the frontier molecular orbital energies [19].

The conformational behaviour of di-p-tolyl sulphide can be contrasted with that of other diaryl sulphides through analysis of rotational barriers and preferred orientations [8] [11]. While the fundamental sulphur-centred geometry remains consistent across the series, the specific conformational preferences are influenced by the size and electronic properties of the aromatic substituents [11]. Studies on related compounds such as thioanisole (methyl phenyl sulphide) provide insights into the effects of asymmetric substitution on molecular conformation and crystal packing [18].

Ullmann-Type Coupling Reactions

The Ullmann reaction, first reported by Fritz Ullmann in 1901, has emerged as one of the most reliable methods for constructing carbon-sulfur bonds in diaryl sulfide synthesis [1] [2]. This copper-mediated coupling reaction facilitates the formation of di-p-tolyl sulphide through the condensation of para-tolyl halides in the presence of copper catalysts at elevated temperatures.

Mechanistic Framework and Reaction Pathways

The Ullmann-type coupling for sulfide synthesis proceeds through a well-established mechanism involving organocopper intermediates [1]. The reaction begins with the oxidative addition of aryl halides to copper(I) species, forming arylcopper complexes. These intermediates subsequently undergo nucleophilic substitution with sulfur-containing nucleophiles, ultimately leading to the formation of the desired diaryl sulfide through reductive elimination [3] [4].

Research has demonstrated that the reaction mechanism involves the formation of an organocopper compound (RCuX) which reacts with the sulfur nucleophile in a nucleophilic aromatic substitution process [1]. The simplified mechanism is generally accepted, though electron spin resonance studies have ruled out radical intermediates, confirming that the reaction proceeds through an ionic pathway [1].

Optimized Reaction Conditions and Catalyst Systems

Modern Ullmann-type coupling reactions for di-p-tolyl sulphide synthesis employ various copper catalyst systems with improved efficiency and selectivity. The use of tetrakis(acetonitrile)copper hexafluorophosphate in combination with 1,10-phenanthroline as a ligand has shown remarkable effectiveness [3]. This catalytic system operates under mild reaction conditions, typically requiring temperatures between 110-130°C, significantly lower than traditional Ullmann conditions.

| Catalyst System | Temperature (°C) | Solvent | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Cu bronze | 200-250 | DMF/nitrobenzene | 12-24 | 65-75 | Moderate |

| CuI/1,10-phenanthroline | 110-130 | DMF | 8-12 | 78-85 | Good |

| CuSO4/ascorbic acid | 80-100 | DMSO | 6-10 | 70-82 | Good |

| Cu(OAc)2/DMEDA | 90-110 | toluene | 4-8 | 75-88 | Excellent |

| CuI/K2CO3 | 100-120 | DMF | 6-12 | 68-80 | Good |

Recent Advances in Ullmann Coupling Methodology

Contemporary research has focused on developing more efficient and environmentally benign Ullmann-type coupling protocols. The introduction of copper-catalyzed carbon-sulfur bond formation under biomolecule-compatible conditions has revolutionized the field [5] [6]. These methods utilize sodium thiosulfate (Na2S2O3) as a sulfurating reagent with copper sulfate as a catalyst in water as the solvent, achieving moderate to excellent yields at room temperature under air [5] [6].

Arenediazonium o-benzenedisulfonimides have been successfully employed as efficient electrophilic partners in copper(I) catalyzed Ullmann-type coupling reactions [3] [7]. The synthetic protocols are mild and straightforward, producing thioethers in good yields with an average yield of 66% across 18 positive examples [3]. Notably, these reactions mark the first time diazonium salts have been used as electrophilic partners in Ullmann-type protocols [3].

Thiol-Disulfide Exchange Approaches

Thiol-disulfide exchange reactions represent a versatile and atom-economical approach to diaryl sulfide synthesis, offering significant advantages in terms of functional group tolerance and reaction conditions [8] [9]. This methodology exploits the dynamic nature of sulfur-sulfur bonds to enable the formation of new carbon-sulfur linkages through exchange processes.

Fundamental Principles of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction operates through a nucleophilic substitution mechanism, where a thiolate anion attacks the sulfur atom of a disulfide bond, resulting in the formation of a mixed disulfide intermediate [8] [9]. The process essentially involves two direct displacement (SN2-like) events, with sulfur atoms acting as nucleophile, electrophile, and leaving group [9].

The reaction follows first-order kinetics with respect to both thiol and disulfide concentrations, indicative of a bimolecular mechanism [8]. Base catalysis enhances the reaction rate by facilitating the deprotonation of thiols to form more nucleophilic thiolate anions [8]. The linear trisulfide-like transition state exhibits delocalized negative charge, primarily concentrated on the attacking and leaving sulfur atoms [8].

Catalytic Systems for Enhanced Efficiency

Modern thiol-disulfide exchange approaches employ sophisticated catalytic systems to improve reaction efficiency and selectivity. Palladium-catalyzed thiol-disulfide exchange using a simple PdCl2/DMSO catalytic system has demonstrated exceptional performance in the synthesis of unsymmetrical disulfides [10] [11]. This method features excellent functional group tolerance, broad substrate scope, and operational simplicity, making it particularly valuable for late-stage functionalization of bioactive scaffolds [10].

Phosphine-catalyzed disulfide metathesis represents another significant advancement in this field [12]. The reaction between disulfides and phosphines generates a reversible disulfide metathesis process that enables the formation of dynamic systems under mild conditions [12]. This approach has proven particularly valuable in constitutional dynamic chemistry and dynamic combinatorial chemistry applications [12].

Mechanistic Insights and Selectivity Control

The selectivity of thiol-disulfide exchange reactions can be controlled through various parameters, including solvent effects, temperature, and catalyst choice [13]. Theoretical studies have revealed that hydrophobic environments significantly catalyze the reaction, with disulfide exchange inside protein active sites estimated to be 1000 times faster than in water [13]. This dramatic acceleration results from the more distributed charge density in transition structures compared to reactants [13].

Recent research has introduced innovative approaches to control disulfide metathesis through weak sulfur-iodine (S⋯I) interactions [14] [15]. The synthesis of unsymmetrical diaryl disulfides from symmetrical disulfides via cross-metathesis reactions has been achieved using N-iodosuccinimide (NIS) as a mediating agent [14] [15]. These unsymmetrical disulfides exhibit remarkable photoswitchability, reversibly converting to symmetrical disulfides under visible light irradiation [14] [15].

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a transformative approach in organic chemistry, offering sustainable alternatives to traditional solution-based methods [16] [17]. This methodology harnesses mechanical energy to drive chemical transformations in the solid state, eliminating the need for organic solvents and reducing environmental impact significantly.

Principles of Mechanochemical Activation

Mechanochemical synthesis operates through the application of mechanical force to solid reactants, typically achieved through ball milling or grinding processes [16]. The mechanical energy creates localized high-temperature and high-pressure conditions at contact points between milling media and reactants, facilitating bond breaking and formation [16]. For copper sulfide synthesis, local temperatures can reach 950°C for CuS and 700°C for Cu2S during the explosive reaction phase [16].

The mechanochemical approach to aryl sulfide synthesis involves in-situ generation of active aromatic sulfide agents from aromatic thiols or disulfides [17]. These active species subsequently participate in nickel-catalyzed carbon-sulfur bond formation with aryl iodides under optimized mechanochemical conditions [17]. The tolerance for broad substituted groups and the absence of bulk solvents make this approach particularly attractive for sustainable synthesis [17].

Optimized Mechanochemical Protocols

Recent developments in mechanochemical nickel-catalyzed carbon-sulfur bond formation have demonstrated remarkable efficiency [17]. The active aromatic sulfide agents are generated in-situ from aromatic thiol or disulfide precursors and subsequently adapted in the nickel catalytic cycle [17]. This process tolerates a broad range of substituted groups under optimized conditions, achieving gram-scale synthesis with excellent yields [17].

The methodology follows green chemistry principles with ideal calculated values of green chemistry metrics [17]. Comparative analysis with other approaches for carbon-sulfur bond formation reveals superior environmental performance, reduced energy consumption, and enhanced atom economy [17]. The mechanochemical approach eliminates the need for bulk solvents, heat, and extended reaction times typically associated with traditional solution-phase strategies [17].

Performance Metrics and Sustainability Assessment

| Method | Energy Source | Solvent | Temperature (°C) | Yield (%) | E-factor | Sustainability Score |

|---|---|---|---|---|---|---|

| Mechanochemical Ball Milling | Mechanical energy | Solvent-free | Room temperature | 75-90 | 2-5 | Excellent |

| Photocatalytic Synthesis | Visible light | Green solvents (EtOH/H2O) | 25-40 | 70-88 | 9.6 | Excellent |

| Ionic Liquid Mediated | Thermal energy | Ionic liquid | 60-80 | 80-95 | 8-12 | Good |

| Microreactor Flow System | Continuous flow | Minimal solvent | 50-80 | 85-95 | 5-8 | Very Good |

| Solvent-Free Conditions | Thermal energy | Solvent-free | 80-120 | 70-85 | 3-7 | Good |

Catalytic Systems for Improved Yield

The development of advanced catalytic systems has revolutionized the synthesis of di-p-tolyl sulphide, enabling higher yields, improved selectivity, and enhanced sustainability [18] [19]. Modern catalytic approaches focus on photocatalytic methods, ionic liquid systems, and biomolecule-compatible conditions that address the limitations of traditional synthetic routes.

Photocatalytic Methodologies

Photocatalytic synthesis represents a paradigm shift in organosulfur chemistry, utilizing visible light as an energy source for bond formation reactions [18] [19]. Recent research has demonstrated an environmentally friendly, one-pot, scalable method for sulfide synthesis via photocatalyzed carbon-carbon bond formation and oxidation [18] [19]. This approach employs mild photoredox conditions, green solvents (ethanol and water), and molecular oxygen as the oxidant [18] [19].

The mechanistic framework involves carbon-carbon bond formation via an α-thiomethyl radical through a single-electron transfer (SET) pathway [18] [19]. The oxidation process incorporates both SET and energy transfer (EnT) mechanisms, providing excellent control over product selectivity [18] [19]. The integration of microreactor-based flow systems has addressed typical scalability issues associated with photocatalytic and liquid-gas phase reactions [18] [19].

Catalyst Performance and Turnover Efficiency

Advanced catalytic systems demonstrate remarkable performance in terms of turnover numbers and yield ranges [20] [21]. Nickel-catalyzed aryl sulfide synthesis through aryl exchange reactions achieves exceptional efficiency using 2-pyridyl sulfide as a sulfide donor [20] [21]. This methodology avoids the use of odorous and toxic thiols while maintaining high catalytic activity across various aryl electrophiles [20] [21].

| Catalyst Type | Substrate Scope | Reaction Type | Loading (mol%) | TON | Yield Range (%) |

|---|---|---|---|---|---|

| Pd/dcypt | Aryl sulfides, aromatic esters | Aryl exchange | 10 | 8-10 | 85-97 |

| Ni(cod)2/dcypt | Aryl halides, sulfides | Sulfide transfer | 10 | 9-12 | 78-92 |

| CuSO4/Na2S2O3 | Aryl halides, biomolecules | C-S bond formation | 5 | 15-20 | 70-95 |

| Ir[dF(CF3)ppy]2(dtbpy)PF6 | Arenes, disulfides | Radical sulfenylation | 2 | 25-50 | 60-85 |

| Photoredox catalysts | Alkenes, thiols | Photocatalytic coupling | 1-5 | 20-100 | 70-88 |

Sustainable Catalyst Design and Recovery

The development of recoverable and reusable catalytic systems has become a central focus in sustainable sulfide synthesis [22]. Ionic liquid-based catalytic systems demonstrate exceptional recyclability, with some catalysts maintaining activity for up to twelve recycling operations without significant loss of performance [22]. Magnetic-supported triazine-based ionic liquid catalysts enable easy product separation and catalyst recovery through magnetic fields [22].